Methyl 4-(pyridin-2-YL)benzoate
Overview
Description
Methyl 4-(pyridin-2-YL)benzoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a benzoate group attached to a pyridine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(pyridin-2-YL)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(pyridin-2-YL)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2-pyridine is coupled with methyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in an organic solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the Suzuki-Miyaura coupling reaction can be scaled up for industrial purposes, utilizing high-pressure reactors and advanced catalytic systems to achieve high throughput and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms such as alcohols, and various substituted pyridine derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-(pyridin-2-YL)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of advanced materials and as a building block in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-2-YL)benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyridin-4-YL)benzoate: Similar in structure but with the pyridine ring attached at the 4-position.
4-(Pyridin-2-YL)benzoic acid: The carboxylic acid analog of Methyl 4-(pyridin-2-YL)benzoate.
4-(Pyridin-2-YL)benzaldehyde: The aldehyde analog with different reactivity and applications.
Uniqueness
This compound is unique due to its specific ester functional group and the position of the pyridine ring, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-pyridin-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUOEXYOJHXGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391768 | |
Record name | Methyl 4-pyridin-2-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98061-21-3 | |
Record name | Benzoic acid, 4-(2-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98061-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-pyridin-2-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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